molecular formula C11H11N3O3 B13920989 2-(3-(5-Nitropyridin-2-yl)propyl)oxazole

2-(3-(5-Nitropyridin-2-yl)propyl)oxazole

Cat. No.: B13920989
M. Wt: 233.22 g/mol
InChI Key: VKWMSLPJOFCKMO-UHFFFAOYSA-N
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Description

5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol It features a pyridine ring substituted with a nitro group at the 5-position and a 3-(2-oxazolyl)propyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitropyridine with 2-oxazolylpropyl bromide under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are frequently employed.

Major Products

    Reduction: The major product is 5-amino-2-[3-(2-oxazolyl)propyl]pyridine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is unique due to the presence of both a nitro group and an oxazolylpropyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[3-(5-nitropyridin-2-yl)propyl]-1,3-oxazole

InChI

InChI=1S/C11H11N3O3/c15-14(16)10-5-4-9(13-8-10)2-1-3-11-12-6-7-17-11/h4-8H,1-3H2

InChI Key

VKWMSLPJOFCKMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCCC2=NC=CO2

Origin of Product

United States

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